molecular formula C16H11ClF3NO2 B15348136 3-(4-Chlorophenoxy)-2-methyl-6-(trifluoromethoxy)-1H-indole

3-(4-Chlorophenoxy)-2-methyl-6-(trifluoromethoxy)-1H-indole

Cat. No.: B15348136
M. Wt: 341.71 g/mol
InChI Key: YNZHZBZBTGYYGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Chlorophenoxy)-2-methyl-6-(trifluoromethoxy)-1H-indole is a complex organic compound characterized by its unique molecular structure This compound belongs to the indole family, which is known for its diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorophenoxy)-2-methyl-6-(trifluoromethoxy)-1H-indole typically involves multiple steps, starting with the formation of the indole core One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 3-(4-Chlorophenoxy)-2-methyl-6-(trifluoromethoxy)-1H-indole is studied for its potential biological activity. It may be used as a probe to investigate enzyme-substrate interactions or as a lead compound in drug discovery.

Medicine: This compound has shown promise in medicinal chemistry, where it is evaluated for its pharmacological properties. It may be used in the development of new therapeutic agents targeting various diseases.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 3-(4-Chlorophenoxy)-2-methyl-6-(trifluoromethoxy)-1H-indole exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

  • 4-Chlorophenoxyacetic acid: A related compound with applications in agriculture as a herbicide.

  • 3-(4-Chlorophenoxy)propionic acid: Another indole derivative with potential biological activity.

  • 3-(4-Chlorophenoxy)-1,2-propanediol: Used as a muscle relaxant and antimycotic agent.

Uniqueness: 3-(4-Chlorophenoxy)-2-methyl-6-(trifluoromethoxy)-1H-indole stands out due to its trifluoromethoxy group, which imparts unique chemical and physical properties compared to its analogs. This group enhances the compound's stability and reactivity, making it suitable for specialized applications.

Properties

Molecular Formula

C16H11ClF3NO2

Molecular Weight

341.71 g/mol

IUPAC Name

3-(4-chlorophenoxy)-2-methyl-6-(trifluoromethoxy)-1H-indole

InChI

InChI=1S/C16H11ClF3NO2/c1-9-15(22-11-4-2-10(17)3-5-11)13-7-6-12(8-14(13)21-9)23-16(18,19)20/h2-8,21H,1H3

InChI Key

YNZHZBZBTGYYGS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=C(C=C2)OC(F)(F)F)OC3=CC=C(C=C3)Cl

Origin of Product

United States

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